molecular formula C11H15NO2 B1620569 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine CAS No. 381191-92-0

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine

Cat. No. B1620569
CAS RN: 381191-92-0
M. Wt: 193.24 g/mol
InChI Key: MXSHFGAZNKNPHP-UHFFFAOYSA-N
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Description

“1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine” is a chemical compound with the empirical formula C10H13NO2 . It is a solid substance and its molecular weight is 179.22 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of sulfonamides having benzodioxane fragments in their framework was achieved by the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(N)c1ccc2OCCOc2c1 . This indicates that the compound contains a benzodioxin ring attached to an ethanamine group .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine” are not available, it’s worth noting that benzodioxane derivatives participate in various chemical reactions, highlighting their versatile chemical properties.

Safety and Hazards

The compound is classified under the GHS07 hazard class, indicating that it may be harmful if swallowed (H302) . It is also classified as an Acute Tox. 4 Oral substance . The compound is stored under the storage class code 11, which is for combustible solids .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the antibacterial potential of some sulfonamides with benzodioxane fragments , this compound could be investigated for similar properties. Additionally, its physical and chemical properties could be further characterized to facilitate its practical application.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(12-2)9-3-4-10-11(7-9)14-6-5-13-10/h3-4,7-8,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSHFGAZNKNPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387675
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine

CAS RN

381191-92-0
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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